BRD4 Bromodomain Binding Affinity: 5-Amino-4-bromo-benzimidazole vs. JQ1
5-Amino-4-bromo-benzimidazole demonstrates moderate binding affinity to the BRD4 bromodomain, with a reported Ki of 99 nM [1]. This places it in the sub-100 nM range, making it a viable starting point for fragment-based drug discovery. In comparison, the well-characterized BET inhibitor (+)-JQ1 exhibits higher affinity, with a Kd of 49-50 nM for BRD4 bromodomain 1 [2]. The ~2-fold difference indicates that while 5-amino-4-bromo-benzimidazole is not as potent as the clinical-stage tool compound, its lower molecular weight (212.05 vs. 456.99 for JQ1) and higher ligand efficiency (LE ~0.31 vs. ~0.24 for JQ1) make it a more attractive fragment for further optimization.
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (Ki/Kd) |
|---|---|
| Target Compound Data | Ki = 99 nM |
| Comparator Or Baseline | (+)-JQ1: Kd = 49 nM for BRD4 BD1 |
| Quantified Difference | Approximately 2-fold lower affinity for 5-Amino-4-bromo-benzimidazole |
| Conditions | BindingDB: Proprietary competition assay vs. BRD4 expressed in E. coli BL21 |
Why This Matters
This data confirms that 5-Amino-4-bromo-benzimidazole engages the BRD4 target, validating its use as a core scaffold for developing potent and selective BET bromodomain inhibitors with improved ligand efficiency.
- [1] BindingDB. (2025). Entry BDBM50112345 (CHEMBL3609315): 5-Amino-4-bromo-benzimidazole binding data. Binding Database. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. View Source
